

Application Note: Quantification of Loracarbef using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Loracarbef

Cat. No.: B1675092

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **loracarbef** in pharmaceutical formulations and biological matrices. The described protocol utilizes a reversed-phase C18 column with UV detection, ensuring high sensitivity and selectivity. This document provides comprehensive experimental protocols, including sample preparation, standard solution preparation, and detailed chromatographic conditions. All quantitative data is summarized for clarity, and a visual workflow is provided to guide the user through the process.

Introduction

Loracarbef is a synthetic carbacephem antibiotic, structurally similar to the cephalosporin class of antibiotics. Accurate and reliable quantification of **loracarbef** is crucial for pharmaceutical quality control, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the determination of pharmaceuticals due to its high resolution, sensitivity, and accuracy. This application note presents a validated HPLC method for the quantification of **loracarbef**.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic conditions are summarized in the table below.

Table 1: HPLC Chromatographic Conditions

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Supelcosil LC-18-DB (250 mm x 4.6 mm, 5 µm) or equivalent L1 packing
Mobile Phase	Acetonitrile, Methanol, Water, and Glacial Acetic Acid (2.5:17.5:79.2:0.8 v/v/v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection Wavelength	265 nm ^[1] ^[2]
Run Time	Approximately 10 minutes

Reagents and Materials

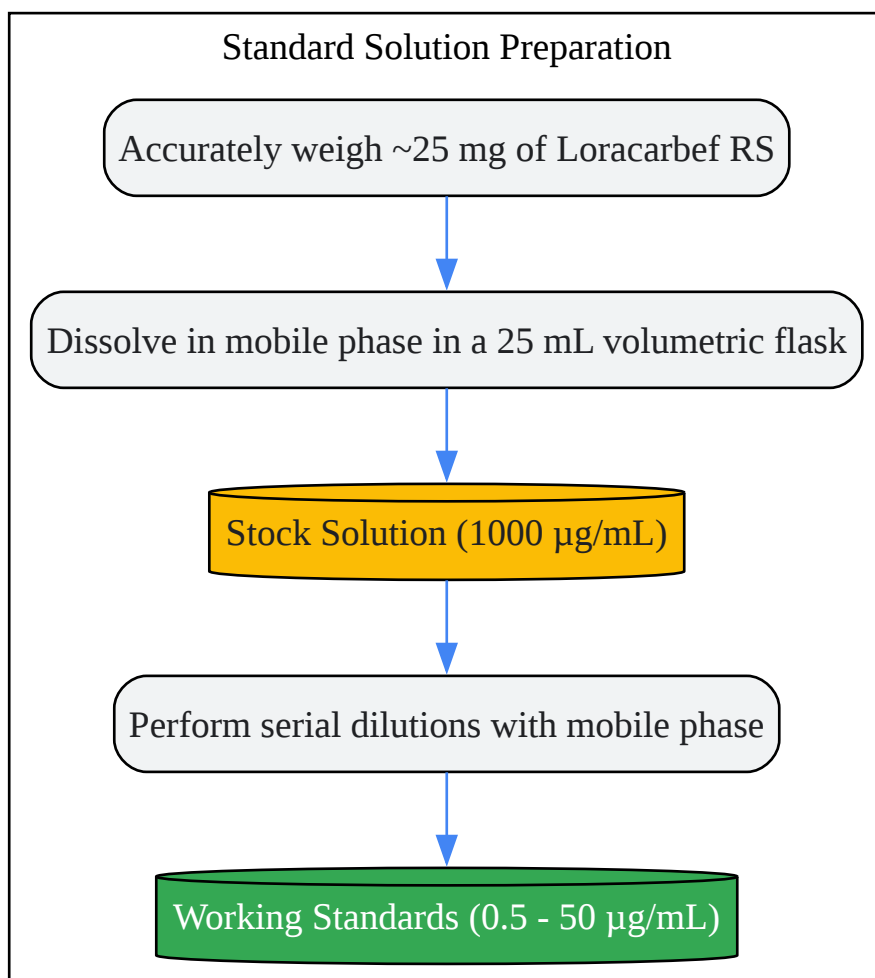
- **Loracarbef** Reference Standard (USP grade)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Glacial Acetic Acid (analytical grade)
- Water (HPLC grade)
- Ammonium Sulfate (for protein precipitation)

- C18 Solid-Phase Extraction (SPE) cartridges

Protocols

Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of **Loracarbef** Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL.



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Figure 1: Preparation of **Loracarbef** Standard Solutions.

Sample Preparation

- Weigh and finely powder the contents of not fewer than 20 tablets/capsules.
- Accurately weigh a portion of the powder equivalent to 25 mg of **loracarbef** and transfer it to a 25 mL volumetric flask.
- Add approximately 15 mL of mobile phase and sonicate for 15 minutes to dissolve the **loracarbef**.
- Dilute to volume with the mobile phase, mix well, and filter through a 0.45 μ m syringe filter.
- Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

Two common methods for sample preparation from biological matrices are protein precipitation and solid-phase extraction.

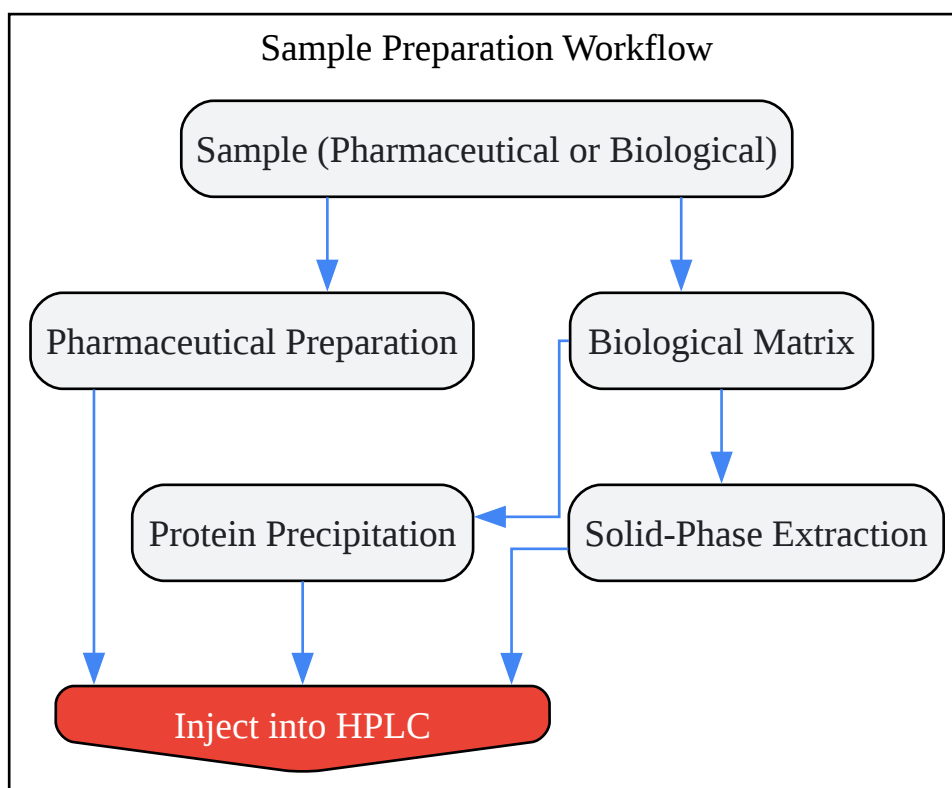
Method A: Protein Precipitation

- To 1.0 mL of plasma/serum sample in a centrifuge tube, add 2.0 mL of acetonitrile.
- Vortex the mixture for 1 minute to precipitate the proteins.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue with 500 μ L of mobile phase.
- Filter the reconstituted sample through a 0.45 μ m syringe filter before injection.

Method B: Solid-Phase Extraction (SPE)

- Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

- Loading: Load 1.0 mL of the plasma/serum sample onto the conditioned cartridge.
- Washing: Wash the cartridge with 3 mL of water to remove interferences.
- Elution: Elute the **loracarbef** from the cartridge with 1.0 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue with 500 µL of mobile phase.
- Filter the reconstituted sample through a 0.45 µm syringe filter before injection.



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Figure 2: General Sample Preparation Workflow.

Method Validation

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

Parameter	Result
Linearity (µg/mL)	0.5 - 50
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	0.15 µg/mL
Limit of Quantification (LOQ)	0.5 µg/mL[1][2]
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Specificity	No interference from excipients or endogenous components

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before each analytical run. The acceptance criteria are provided in the table below.

Table 3: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
% RSD for replicate injections	≤ 2.0%

Data Analysis

The concentration of **loracarbef** in the samples is determined by comparing the peak area of the analyte in the sample chromatogram with the peak areas of the working standard solutions. A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of **loracarbef** in both pharmaceutical dosage forms and biological matrices. The method is suitable for routine quality control analysis and pharmacokinetic studies.

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